molecular formula C17H23NOS B2400710 N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide CAS No. 881440-52-4

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide

Cat. No.: B2400710
CAS No.: 881440-52-4
M. Wt: 289.44
InChI Key: RGUZSBYGKXQKSL-UHFFFAOYSA-N
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Description

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide is a compound that combines the structural features of adamantane and thiophene. Adamantane is a highly stable, diamondoid structure known for its rigidity and bulkiness, while thiophene is a sulfur-containing heterocycle known for its aromaticity and electronic properties. The combination of these two moieties results in a compound with unique physical and chemical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide typically involves the following steps:

    Preparation of 2-methyl-2-adamantylmethylamine: This can be achieved by the alkylation of 2-methyladamantane with formaldehyde and subsequent reduction with hydrogen in the presence of a catalyst.

    Formation of thiophene-2-carboxylic acid chloride: Thiophene-2-carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride.

    Amidation reaction: The 2-methyl-2-adamantylmethylamine is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for the amidation step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or borane can be used for the reduction of the carboxamide group.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2-methyl-2-adamantylmethylamine.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer activities.

    Medicine: Explored for its potential use in drug development, particularly for its stability and ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance membrane permeability, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

    Electronic Properties: The thiophene ring contributes to the compound’s ability to conduct electricity, making it useful in organic electronics.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methyl-2-adamantyl)methyl]benzamide: Similar structure but with a benzene ring instead of thiophene.

    N-[(2-methyl-2-adamantyl)methyl]furan-2-carboxamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide is unique due to the combination of the adamantyl and thiophene moieties. The adamantyl group provides rigidity and stability, while the thiophene ring offers electronic properties that are not present in benzene or furan analogs. This makes it particularly valuable in applications requiring both stability and electronic functionality.

Properties

IUPAC Name

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NOS/c1-17(10-18-16(19)15-3-2-4-20-15)13-6-11-5-12(8-13)9-14(17)7-11/h2-4,11-14H,5-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUZSBYGKXQKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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